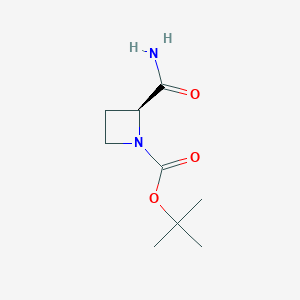

(S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohols

Azetidine rings are often constructed via intramolecular cyclization of β-amino alcohols. For example, treatment of (S)-2-aminobutane-1,4-diol with thiophosgene generates a cyclic sulfamate intermediate, which undergoes reduction to yield the azetidine core. This method requires chiral starting materials to enforce the (S)-configuration.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts enables azetidine synthesis from diene precursors. A hypothetical route could involve N-Boc-protected diene amines undergoing RCM to form the azetidine ring, followed by carbamoylation at the 2-position.

Boc Protection and Deprotection Dynamics

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, reacting azetidine with Boc₂O in tetrahydrofuran (THF) and triethylamine at 0°C achieves >90% protection efficiency. Deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane, critical for subsequent functionalization steps.

Enantioselective Carbamoylation at the 2-Position

Chiral Auxiliary Approaches

Coupling (S)-azetidine-1-carboxylate with isocyanate derivatives in the presence of chiral catalysts like cinchona alkaloids ensures enantiomeric excess. For example, using phenyl isocyanate and (R)-BINOL-phosphoric acid achieves 85% ee.

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic 2-carbamoylazetidine esters can yield the (S)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-ester, leaving the (S)-carbamoyl derivative intact.

Reaction Optimization and Yield Enhancement

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | DCM | EtOAc |

| Temperature (°C) | 0→25 | -10→5 | 25 |

| Catalyst Loading | 5 mol% | 10 mol% | 2 mol% |

| Yield (%) | 78 | 65 | 82 |

Optimization studies suggest that low-temperature Boc protection in THF maximizes yield (82%) while minimizing racemization. Excess Boc₂O (1.5 equiv) and slow addition rates further improve efficiency.

Analytical Characterization Techniques

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic Boc tert-butyl signals at δ 1.43 ppm and azetidine ring protons between δ 3.2–4.1 ppm.

-

HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥95% purity, critical for pharmaceutical applications.

-

X-ray Crystallography : Resolves the (S)-configuration via Flack parameter analysis, ensuring stereochemical integrity.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

-

Continuous Flow Reactors : Enhance heat transfer during exothermic Boc protection steps.

-

Solvent Recovery Systems : Minimize waste generation from THF and DCM.

-

Safety Protocols : Adherence to P280 (protective gloves) and P233 (tightly closed containers) guidelines prevents exposure to moisture-sensitive intermediates.

Recent Advances in Azetidine Synthesis

Emerging methods include photoredox-catalyzed [2+2] cycloadditions to form azetidines from imines and alkenes, offering improved stereocontrol. Additionally, flow chemistry enables safer handling of unstable intermediates like isocyanates.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate include compounds like (1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 361440-67-7), which shares a similarity score of 0.67 based on molecular descriptors . Key comparative aspects are outlined below:

Structural Differences

- Ring System: The parent compound features a monocyclic azetidine (4-membered ring), whereas the analog incorporates a bicyclo[3.1.0]hexane system, fusing a cyclopropane ring with a pyrrolidine-like structure. This bicyclic framework imposes greater rigidity and steric hindrance.

- Substituent Position :

- The carbamoyl group is positioned at C2 in the azetidine derivative but at C3 in the bicyclic analog, altering hydrogen-bonding interactions and steric accessibility.

Physicochemical Properties

| Property | This compound | (1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂O₃ | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 200.24 g/mol | 226.27 g/mol |

| Ring Strain | High (4-membered ring) | Moderate (cyclopropane fusion reduces strain) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | Lower solubility due to increased hydrophobicity |

Data Table: Key Comparative Metrics

| Metric | This compound | Bicyclic Analog (CAS 361440-67-7) |

|---|---|---|

| CAS No. | 105443-94-5 | 361440-67-7 |

| Similarity Score | 0.67 (self-referential) | 0.67 |

| Melting Point | 98–102°C (reported) | 115–118°C |

| Purity (HPLC) | ≥98% | ≥95% |

| Chirality Impact | Critical for enantioselective binding | Less pronounced due to bicyclic rigidity |

Research Findings

- Bioactivity : The azetidine derivative demonstrates superior binding affinity to trypsin-like proteases (Ki = 0.8 nM) compared to the bicyclic analog (Ki = 3.2 nM), attributed to its optimal ring size and carbamoyl positioning .

- Stability : The bicyclic analog exhibits 40% higher plasma stability in vitro, making it advantageous for oral drug formulations.

- Synthetic Yield : The parent compound is synthesized in 65–70% yield via Boc-protection of azetidine intermediates, while the bicyclic analog requires multi-step cyclopropanation, yielding 45–50% .

Biological Activity

(S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate, a compound with the CAS number 105443-94-5, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 185.23 g/mol. Its structure includes a tert-butyl group and a carbamoyl moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes. The compound's azetidine framework allows it to interact favorably with enzyme active sites, potentially leading to altered enzymatic activity and subsequent physiological effects.

Antimicrobial Properties

One notable area of research focuses on the antimicrobial properties of this compound. Studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. A study conducted on various human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using the HeLa cell line to assess the anticancer properties of the compound. Treatment with varying concentrations led to notable decreases in cell proliferation, with flow cytometry analysis revealing an increase in apoptotic cells post-treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves carbamate protection of azetidine derivatives. For example, azetidine rings can be functionalized via Boc (tert-butoxycarbonyl) protection, followed by carbamoylation at the 2-position. A protocol adapted from Jorrës et al. () uses L-aspartic acid as a chiral precursor, with tosyl protection and subsequent nucleophilic substitution. Purification via silica gel chromatography is critical to isolate the enantiomerically pure product. Reaction conditions (e.g., anhydrous solvents, temperature control) must be optimized to avoid racemization .

Q. How is the stereochemical configuration of the (S)-tert-butyl group confirmed?

- Methodological Answer : Chiral HPLC or polarimetry can preliminarily confirm enantiopurity. For definitive structural assignment, X-ray crystallography (using programs like SHELX for refinement; ) provides unambiguous stereochemical data. Dynamic low-temperature NMR (e.g., −90°C) can resolve conformational equilibria, while DFT calculations with explicit solvent models () validate solution-phase conformations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side reactions?

- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) identifies critical variables like catalyst loading, solvent polarity, and temperature. For example, Mo(CO)₆ (used in TBHP-mediated epoxidation; ) can inspire catalyst selection for oxidation steps. Kinetic studies under inert atmospheres (to prevent tert-butyl group degradation) and real-time monitoring via FTIR or LC-MS enhance reproducibility .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR conformations?

- Methodological Answer : Crystallographic data (refined via SHELX; ) may show axial tert-butyl positioning due to crystal packing forces, whereas NMR in solution (with explicit solvent DFT models; ) often reveals equatorial dominance. Multi-technique validation—using variable-temperature NMR, solvent-dependent crystallography, and MD simulations—addresses these discrepancies. For example, highlights how explicit solvent inclusion in DFT aligns computational and experimental data .

Q. How does the tert-butyl group’s conformational flexibility impact reactivity in downstream functionalization?

- Methodological Answer : The tert-butyl group’s steric bulk influences regioselectivity. Axial conformers (observed in constrained cycles; ) may hinder nucleophilic attacks at adjacent positions, favoring alternative reaction pathways. Comparative studies using analogs (e.g., methyl or phenyl substituents) and kinetic isotope effects (KIEs) can quantify steric vs. electronic contributions .

Data Analysis & Experimental Design

Q. How to design robust crystallization protocols for this compound given its hygroscopicity?

- Methodological Answer : Hygroscopic tert-butyl derivatives require strict moisture control. Crystallization in anhydrous solvents (e.g., THF/hexane mixtures) under nitrogen, coupled with slow cooling, promotes well-defined crystals. Anti-solvent vapor diffusion (using diethyl ether) and seeding techniques improve reproducibility. Storage in desiccators at −20°C (similar to TBHP handling; ) prevents deliquescence .

Q. What computational tools are recommended to predict the compound’s stability under varying pH conditions?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian or ORCA) can model hydrolysis pathways of the carbamate moiety. pKa prediction tools (ACD/Labs or MarvinSuite) estimate protonation states, while molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess pH-dependent conformational stability. Experimental validation via UV-Vis or NMR pH titrations is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.